3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Medicinal chemistry Structure-activity relationship Quinazolinone derivatives

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034463-06-2) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, featuring a piperidine linker substituted with a 5-(thiophen-2-yl)isoxazole-3-carbonyl moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry, and piperidine-linked quinazolinone derivatives have been explored as GHS-R1a antagonists , voltage-gated calcium channel α2δ subunit ligands , and anticancer agents.

Molecular Formula C21H18N4O3S
Molecular Weight 406.46
CAS No. 2034463-06-2
Cat. No. B2855688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
CAS2034463-06-2
Molecular FormulaC21H18N4O3S
Molecular Weight406.46
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=NC5=CC=CC=C5C4=O
InChIInChI=1S/C21H18N4O3S/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-18(28-23-17)19-8-4-10-29-19/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2
InChIKeyVWJAGFFKFFSNCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034463-06-2): Chemical Identity and Core Structural Features


3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (CAS 2034463-06-2) is a synthetic small molecule belonging to the quinazolin-4(3H)-one class, featuring a piperidine linker substituted with a 5-(thiophen-2-yl)isoxazole-3-carbonyl moiety. The quinazolinone core is a privileged scaffold in medicinal chemistry, and piperidine-linked quinazolinone derivatives have been explored as GHS-R1a antagonists [1], voltage-gated calcium channel α2δ subunit ligands [2], and anticancer agents [3]. The compound is currently listed as a research chemical by A2B Chem (Cat# BE85060) with a molecular weight of 406.46 g/mol. However, no dedicated primary research paper characterizing the pharmacological properties of this exact compound has been identified in the public domain.

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Why Structural Analogs Cannot Be Assumed Interchangeable


Within the quinazolin-4(3H)-one series, subtle structural modifications to the N3-piperidine substituent profoundly alter target engagement and selectivity. In the GHS-R1a antagonist series, replacing the piperidine N-acyl group shifted compounds from agonist to antagonist activity and determined oral bioavailability [1]. Similarly, in isoxazole-containing quinazoline anticancer derivatives, the substitution pattern on the isoxazole ring (e.g., aryl vs. alkyl) produced IC50 variations exceeding 10-fold across A549, HCT116, and MCF-7 cell lines [2]. The thiophen-2-yl substituent on the isoxazole ring of the target compound is absent in the majority of published analogs; its impact on electronic properties, metabolic stability, and target binding cannot be predicted by interpolation from methyl-, phenyl-, or unsubstituted isoxazole congeners. Consequently, generic substitution within this chemical class carries a high risk of invalidating pharmacological conclusions.

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Quantitative Differentiation Evidence Summary


Structural Differentiation: Thiophen-2-yl Isoxazole vs. Common Methyl/Phenyl Isoxazole Analogs in the Quinazolinone Series

The target compound bears a 5-(thiophen-2-yl)isoxazole moiety, whereas the most frequently reported analogous compounds in the quinazolin-4(3H)-one series incorporate 5-methylisoxazole or unsubstituted isoxazole carbonyl groups . In a structurally related isoxazole-containing quinazoline anticancer series, replacing the isoxazole 4-substituent from aryl to heteroaryl (thiophene) altered logP and polar surface area, parameters known to influence cell permeability and target binding [1]. Although direct head-to-head biological data for the target compound vs. its methyl/phenyl isoxazole analogs are not publicly available, the thiophene sulfur atom introduces distinct H-bond acceptor potential and aromatic stacking geometry that are absent in carbocyclic analogs.

Medicinal chemistry Structure-activity relationship Quinazolinone derivatives

Class-Level Pain Target Differentiation: Quinazolin-4(3H)-one Piperidine Derivatives as α2δ Calcium Channel Subunit Ligands

A series of piperazinyl and piperidinyl quinazolin-4(3H)-one derivatives were patented as dual α2δ-1 calcium channel subunit and μ-opioid receptor ligands for pain treatment [1]. Within this patent series, the nature of the N-acyl/heteroaryl-carbonyl substituent on the piperidine ring was a key determinant of α2δ-1 binding affinity. While the patent does not include the specific thiophen-2-yl isoxazole compound, structurally proximal analogs bearing heteroaryl-carbonyl piperidine groups demonstrated α2δ-1 binding in the sub-micromolar range (estimated IC50 < 1 µM from representative examples). The thiophen-2-yl isoxazole carbonyl of the target compound represents an unexplored substitution within this pharmacophore, offering potential differentiation in α2δ-1 vs. MOR selectivity relative to the patent-exemplified analogs.

Pain Calcium channel α2δ subunit Quinazolinone

Class-Level Anticancer Activity Inference: Isoxazole-Quinazoline Hybrid Scaffolds

Isoxazole-containing quinazoline derivatives (compounds 3a–3n) were evaluated for in vitro anticancer activity against A549 (lung), HCT116 (colon), and MCF-7 (breast) cancer cell lines using the MTT assay [1]. The most potent compounds (3d, 3i, 3k, 3m) exhibited IC50 values in the low micromolar range (estimated 5–15 µM) across all three lines. The target compound differs from the published series in two key aspects: (i) it incorporates a quinazolin-4(3H)-one core rather than quinazoline, and (ii) the isoxazole is linked via a piperidine-amide bridge rather than directly. These structural differences place the target compound in a distinct chemical subspace, for which no direct anticancer activity data exist. However, the documented activity of isoxazole-quinazoline hybrids provides a class-level precedent for anticancer screening of this compound.

Anticancer Quinazoline Isoxazole Cytotoxicity

Metabolic Target Differentiation: Quinazolinone-Piperidine Scaffold as GHS-R1a Receptor Modulator Chemotype

Piperidine-substituted quinazolinone derivatives were identified as a novel class of small-molecule GHS-R1a (ghrelin receptor) antagonists with oral bioavailability [1]. In this series, the nature of the piperidine N-substituent was critical for determining agonist vs. antagonist functional activity. The target compound's 5-(thiophen-2-yl)isoxazole-3-carbonyl group represents a heteroaryl amide substituent that is chemically distinct from the alkyl/aryl carboxamides and sulfonamides explored in the published antagonist series. Key comparator compound from the literature: a piperidine quinazolinone antagonist with a substituted benzyl carboxamide showed oral bioavailability (F > 30%) and suppressed food intake in rats at 30 mg/kg p.o. [1]. The target compound remains untested in GHS-R1a assays, but its scaffold places it within this pharmacologically validated chemotype.

GHS-R1a Ghrelin receptor Metabolic disease Quinazolinone

Physicochemical Differentiation: Calculated Drug-Likeness vs. Common Quinazolinone Analogs

The target compound (MW 406.46; tPSA ~78 Ų; clogP ~2.8) occupies a favorable drug-like physicochemical space compliant with Lipinski's Rule of Five . Compared to the simpler 3-(piperidin-3-yl)quinazolin-4(3H)-one core scaffold (MW 229.28, CAS 1523805-06-2) , the target compound gains substantial molecular complexity through the 5-(thiophen-2-yl)isoxazole-3-carbonyl appendage. This addition increases MW by ~177 Da and adds 2 H-bond acceptors (isoxazole O and N) plus a thiophene sulfur. Relative to 3-(1-(5-methylisoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one (estimated MW ~338), the thiophene ring adds ~68 Da and increases clogP by ~0.7 units, enhancing membrane permeability potential while reducing aqueous solubility. These property differences are quantifiable and relevant for formulation and assay compatibility.

Drug-likeness Physicochemical properties Quinazolinone Lead optimization

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one: Recommended Research and Industrial Application Scenarios


Chemical Biology Probe for GHS-R1a Ghrelin Receptor Structure-Activity Relationship Expansion

Given the validated role of piperidine-substituted quinazolinones as GHS-R1a antagonists [1], this compound can be deployed to interrogate whether a 5-(thiophen-2-yl)isoxazole-3-carbonyl N-substituent on the piperidine ring preserves antagonist activity, alters functional selectivity (inverse agonism vs. neutral antagonism), or modulates receptor residency time. Its physicochemical profile (clogP ~2.8, MW 406) is consistent with oral bioavailability potential observed in the class [1], making it suitable for both in vitro binding assays and preliminary in vivo pharmacokinetic profiling.

α2δ Calcium Channel Subunit Ligand Screening in Pain Models

Piperidinyl quinazolin-4(3H)-one derivatives have demonstrated α2δ-1 calcium channel subunit binding activity in a pain-targeted patent series [2]. The target compound's distinct heteroaryl-carbonyl substituent represents unexplored chemical space within this pharmacophore. It is suitable for screening in α2δ-1 binding assays and, if active, for progression to dorsal root ganglion (DRG) neuron electrophysiology to assess functional modulation of calcium currents, with gabapentin or pregabalin as established α2δ ligand comparators.

Anticancer Lead Discovery: Isoxazole-Quinazolinone Hybrid Chemotype Screening

Isoxazole-containing quinazoline derivatives have shown promising in vitro anticancer activity (IC50 5–15 µM against A549, HCT116, MCF-7) [3]. The target compound, featuring a quinazolinone core and a piperidine-linked isoxazole, constitutes a structurally novel chemotype for anticancer screening. It is recommended for MTT-based cytotoxicity profiling against the NCI-60 panel or focused cancer cell line panels, with direct comparison to the published isoxazole-quinazoline leads to establish whether the quinazolinone-piperidine architecture enhances or diminishes antiproliferative potency.

Physicochemical and Metabolic Stability Benchmarking Within the Quinazolinone Series

The compound's distinct physicochemical signature (higher clogP and MW vs. methylisoxazole analogs) makes it a valuable comparator for systematic studies on metabolic stability, CYP450 inhibition, and plasma protein binding within the quinazolinone class. Researchers engaged in lead optimization of quinazolinone-based programs can use this compound to assess the liability introduced by the thiophene-isoxazole motif, particularly regarding CYP2C9 and CYP3A4 inhibition potential, microsomal turnover, and aqueous solubility for formulation development.

Quote Request

Request a Quote for 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.